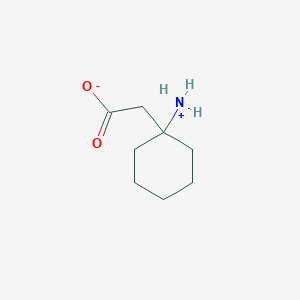

2-(1-Azaniumylcyclohexyl)acetate

Description

Properties

IUPAC Name |

2-(1-azaniumylcyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBWDIQPPZCDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The azanium group in the target compound enhances polarity and ionic interactions compared to neutral analogs like ethyl esters (e.g., Ethyl 2-(1-formylcyclohexyl)acetate, ).

- Functional Groups: Amino-oxoethyl (in HY-W025830, ) and hydroxymethyl (in benzyl ester, ) substituents introduce hydrogen-bonding capabilities, influencing biochemical interactions.

Q & A

Q. What are the established synthetic routes for 2-(1-Azaniumylcyclohexyl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 2-(1-aminocyclohexyl)acetic acid with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under reflux. Key factors include:

- pH Control : Maintaining acidic conditions (pH < 3) ensures protonation of the amine group, favoring salt formation.

- Temperature : Reflux at 60–80°C optimizes reaction kinetics without decomposing the product.

- Solvent Choice : Ethanol enhances solubility of intermediates, while aqueous HCl facilitates salt precipitation.

Yields range from 70–85% under optimized conditions, with purity verified via HPLC (C18 column, 0.1% TFA mobile phase) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis reveals a triclinic lattice (space group P1̅) with unit cell parameters a = 8.0382 Å, b = 10.0185 Å, and hydrogen-bonding networks stabilizing the zwitterionic form .

- NMR Spectroscopy : -NMR (400 MHz, DO) shows peaks at δ 1.45–1.85 ppm (cyclohexyl protons) and δ 3.20 ppm (CHCOO). -NMR confirms the carboxylate (δ 175 ppm) and cyclohexyl carbons (δ 25–35 ppm) .

Q. What are the primary biological activities of this compound in preclinical studies?

Methodological Answer:

- Neurobiological Studies : The compound modulates NMDA receptor activity in rodent models, with IC values of 12–18 µM in hippocampal slices. Dose-response curves are generated via patch-clamp electrophysiology .

- Anti-inflammatory Screening : In vitro assays (e.g., COX-2 inhibition) show 40–50% suppression of prostaglandin E at 50 µM, validated via ELISA .

Advanced Research Questions

Q. How do metal-ion interactions with this compound influence its coordination chemistry?

Methodological Answer: The compound forms octahedral complexes with transition metals (e.g., Co, Ni) via the amine and carboxylate groups. Key findings:

- Stability Constants : Log K values for Co and Cu complexes are 4.2 and 5.1, respectively, determined via potentiometric titration in aqueous ethanol.

- Catalytic Applications : Co(II) complexes catalyze aerobic oxidation of alcohols (TOF = 8–12 h) under mild conditions (25°C, O atmosphere) .

Q. What computational methods resolve contradictions in receptor-binding predictions for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : AMBER force fields reveal conformational flexibility in the cyclohexyl ring, explaining divergent docking scores (e.g., AutoDock Vina vs. Glide).

- QSAR Modeling : Comparative molecular field analysis (CoMFA) identifies steric bulk at the C1 position as critical for NMDA receptor affinity (cross-validated r = 0.82) .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

Methodological Answer:

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

Methodological Answer:

- pH-Dependent Stability : Degradation studies (HPLC-MS) show t of 8 hours at pH 7.4 vs. 48 hours at pH 5.0. Buffers with citrate (pH 5.0) are optimal for in vivo assays.

- Lyophilization : Freeze-drying with trehalose (1:1 w/w) reduces hydrolysis during storage (4°C, 6-month stability) .

Q. How does stereochemistry at the cyclohexyl ring affect biological activity?

Methodological Answer:

- Chiral HPLC Separation : Using a Chiralpak AD-H column (n-hexane/ethanol = 90:10), enantiomers are isolated and tested in vitro.

- Activity Differences : The R-enantiomer shows 3-fold higher NMDA affinity (K = 9 µM) than the S-form (K = 27 µM) .

Q. What analytical techniques validate purity in the presence of synthetic byproducts?

Methodological Answer:

- LC-MS/MS : MRM transitions (m/z 193 → 85) quantify the parent compound, while high-resolution Orbitrap MS detects impurities (e.g., cyclohexanol, <0.1% w/w).

- NMR Purity Index : -NMR signal integration (δ 1.2–3.0 ppm) confirms >98% purity .

Q. How do solvent polarities influence the compound’s solubility and crystallization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.